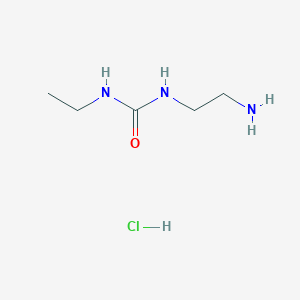

1-(2-Aminoethyl)-3-ethylurea hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Aminoethyl)maleimide hydrochloride, also known as 1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride, is a chemical compound with the empirical formula C6H9N2O2Cl . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .

Molecular Structure Analysis

The molecular weight of 1-(2-Aminoethyl)maleimide hydrochloride is 176.60 . The specific molecular structure of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” is not available in the sources I found.Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, amines in general are known to participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure . For example, they can be gases, liquids, or solids at room temperature, and they can be soluble or insoluble in water . The specific physical and chemical properties of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Hydrolyzable Polyureas

Hydrolyzable polyureas with hindered urea bonds (HUBs) have been designed, featuring reversible dissociation into bulky amines and isocyanates. These materials, including those with 1-tert-butyl-1-ethylurea bonds, show potential for broad applications due to their degradation profiles, low cost, and structural versatility. This makes them suitable for use in biomedical, agricultural, plastic, and packaging industries (Ying & Cheng, 2014).

Impact on Collagen Fibrillogenesis

The influence of ethylurea on collagen fibrillogenesis was studied, revealing that it decreases the extent and rate of fibril formation. This suggests that ethylurea might be useful for understanding the role of hydrophobic interactions in collagen structure and stability, particularly in biomedical research (Capaldi & Chapman, 1984).

Use in Bioconjugation

1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its urea derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), are significant in bioconjugation and peptide synthesis. EDU, in particular, can impact spectropolarimetric measurements, indicating structural changes in biomolecules. This highlights its relevance in the study of protein structures and interactions (Kubilius & Tu, 2017).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, there is ongoing research into the use of amines and related compounds in various fields, including medicine and materials science . For example, maleimide-modified hyaluronic acid and gelatin hydrogels have been studied for their potential use in regenerative medicine .

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-3-ethylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-2-7-5(9)8-4-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCBNYMMSCZFAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-3-ethylurea hydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)

![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2713697.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2713703.png)

![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)

![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)